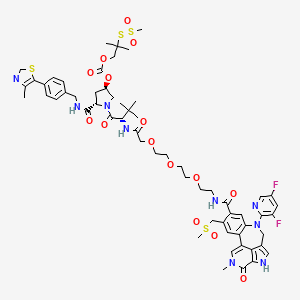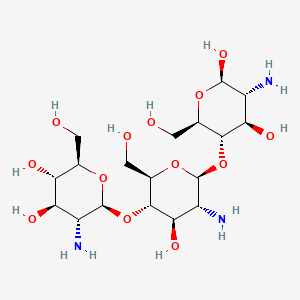
D-Glucosaminide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Glucosaminide is a derivative of glucose where an amino group replaces one of the hydroxyl groups. This compound is part of the larger family of amino sugars, which are essential components in various biological processes. This compound is known for its role in the formation of glycosaminoglycans and proteoglycans, which are crucial for the structural integrity of connective tissues.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: D-Glucosaminide can be synthesized through the substitution of a hydroxyl group in glucose with an amino group. This process typically involves the use of protective groups to ensure selective substitution. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound often involves the hydrolysis of chitin, a natural polymer found in the exoskeletons of crustaceans like crabs and shrimp. The hydrolysis process uses strong acids such as hydrochloric acid to break down chitin into its monomeric units, including this compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions where the amino group is converted into a nitro group.
Reduction: Reduction reactions can convert the amino group into a hydroxyl group.
Substitution: The amino group in this compound can be substituted with other functional groups such as acetyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Acetic anhydride is often used for acetylation reactions.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Hydroxyl derivatives.
Substitution: Acetylated this compound.
Wissenschaftliche Forschungsanwendungen
D-Glucosaminide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Plays a role in the study of glycosaminoglycans and their functions in connective tissues.
Medicine: Investigated for its potential in treating conditions like osteoarthritis due to its role in cartilage formation.
Industry: Used in the production of dietary supplements and cosmetics.
Wirkmechanismus
D-Glucosaminide exerts its effects primarily through its role in the biosynthesis of glycosaminoglycans and proteoglycans. These molecules are essential for the structural integrity of connective tissues. The amino group in this compound allows it to participate in various biochemical pathways, including the formation of cartilage and other connective tissues .
Vergleich Mit ähnlichen Verbindungen
D-Glucosamine: A closely related compound where the amino group is not substituted.
N-Acetyl D-Glucosamine: An acetylated derivative of D-Glucosaminide.
Uniqueness: this compound is unique due to its specific role in the formation of glycosaminoglycans and proteoglycans. Unlike D-Glucosamine, which is more commonly used in dietary supplements, this compound has more specialized applications in scientific research and industrial processes .
Eigenschaften
Molekularformel |
C18H35N3O13 |
|---|---|
Molekulargewicht |
501.5 g/mol |
IUPAC-Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C18H35N3O13/c19-7-12(27)14(5(2-23)30-16(7)29)33-18-9(21)13(28)15(6(3-24)32-18)34-17-8(20)11(26)10(25)4(1-22)31-17/h4-18,22-29H,1-3,19-21H2/t4-,5-,6-,7-,8-,9-,10-,11-,12-,13-,14-,15-,16-,17+,18+/m1/s1 |
InChI-Schlüssel |
RQFQJYYMBWVMQG-IXDPLRRUSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O)CO)CO)N)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)CO)CO)N)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


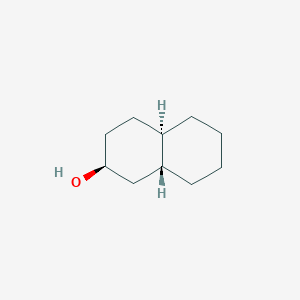
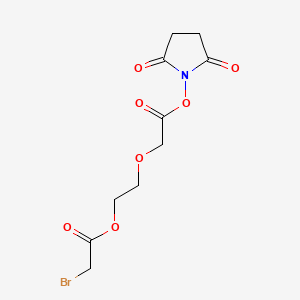
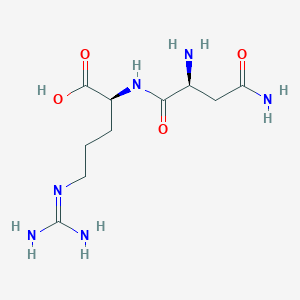
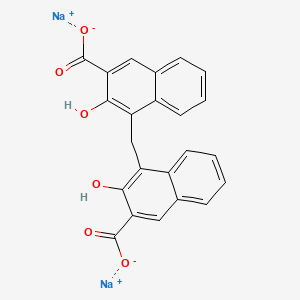

![8-[(2S)-1-[[6-(4,6-dideuterio-2-methylpyrimidin-5-yl)pyrimidin-4-yl]amino]propan-2-yl]quinoline-4-carboxamide](/img/structure/B11932445.png)


![3-Benzyl-9-methyl-2-((1-methyl-1H-pyrazol-4-yl)ethynyl)-4H,6H-thieno[2,3-e][1,2,4]triazolo[3,4-c][1,4]oxazepine](/img/structure/B11932461.png)
![3-[[6-(N-methylanilino)-1,2,3,4-tetrahydronaphthalen-1-yl]methylamino]pyridine-4-carboxylic acid](/img/structure/B11932464.png)
![[(2S,3R,4R,5S)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate](/img/structure/B11932465.png)
![N-[(3S,5S)-1-(1,3-Benzodioxol-5-ylmethyl)-5-(1-piperazinylcarbonyl)-3-pyrrolidinyl]-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B11932469.png)

